trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

概要

説明

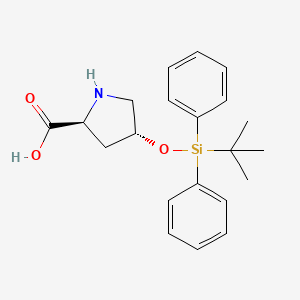

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline: is a synthetic organic compound that features a proline backbone with a tert-butyldiphenylsilyloxy group attached at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline typically involves the protection of the hydroxyl group of L-proline followed by the introduction of the tert-butyldiphenylsilyl group. The process often includes:

Protection of the Hydroxyl Group: This step involves converting the hydroxyl group into a suitable protecting group to prevent unwanted reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols.

Reduction: Reduction reactions can target the proline backbone, potentially altering its stereochemistry.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) to displace the silyl group.

Major Products:

Oxidation: Silanols and other oxidized derivatives.

Reduction: Reduced forms of the proline backbone.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Peptide Synthesis

- Role : It serves as a valuable building block in peptide synthesis, providing enhanced stability and solubility compared to traditional amino acids.

- Benefits : The incorporation of the tert-butyldiphenylsilyloxy group enhances the compound's reactivity and allows for more efficient coupling reactions in peptide formation.

Table 1: Comparison of Stability in Peptide Synthesis

| Compound | Stability (in MeOH) | Solubility |

|---|---|---|

| trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | -35.0 to -34.0 °C | High |

| Traditional Amino Acids | Variable | Moderate to Low |

Drug Development

Prodrug Design

- Application : This compound is utilized in the design of novel pharmaceuticals, particularly as a prodrug to enhance bioavailability and therapeutic efficacy.

- Mechanism : The bulky silyl group improves the pharmacokinetic properties of drugs by modulating solubility and permeability.

Case Study: Prodrug Efficacy

A study demonstrated that derivatives of this compound displayed improved absorption rates in vivo compared to non-silylated counterparts, highlighting its potential in drug formulation.

Bioconjugation

Attachment of Biomolecules

- Use : The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, crucial for diagnostics and targeted therapies.

- Importance : This application facilitates the development of targeted drug delivery systems and biomarker detection assays.

Material Science

Polymer Modification

- Functionality : In material science, this compound is used to modify polymers, enhancing their mechanical properties and thermal stability.

- Applications : These modified polymers find use in various industries, including packaging, electronics, and automotive sectors.

Table 2: Properties of Modified Polymers

| Property | Before Modification | After Modification |

|---|---|---|

| Mechanical Strength | Moderate | High |

| Thermal Stability | Low | Enhanced |

Neuroscience Research

Neuroprotective Agents

- Research Focus : This compound is involved in studies related to neuroprotective agents aimed at developing treatments for neurodegenerative diseases.

- Mechanism of Action : It enhances the delivery of therapeutic compounds to the brain, potentially improving outcomes for conditions like Alzheimer's and Parkinson's diseases.

作用機序

The mechanism by which trans-4-(tert-Butyldiphenylsilyloxy)-L-proline exerts its effects largely depends on its role in specific reactions or applicationsThe molecular targets and pathways involved would vary based on the specific context of its use, such as in enzyme inhibition or as a synthetic intermediate .

類似化合物との比較

- trans-4-(tert-Butyldimethylsilyloxy)-L-proline

- cis-4-(tert-Butyldiphenylsilyloxy)-L-proline

- trans-4-(tert-Butyldiphenylsilyloxy)-D-proline

Comparison:

- trans-4-(tert-Butyldimethylsilyloxy)-L-proline: Similar in structure but with dimethyl groups instead of diphenyl groups, leading to different steric and electronic properties.

- cis-4-(tert-Butyldiphenylsilyloxy)-L-proline: The cis isomer has different spatial arrangement, affecting its reactivity and interactions.

- trans-4-(tert-Butyldiphenylsilyloxy)-D-proline: The D-isomer has the opposite chirality, which can result in different biological activities and interactions .

生物活性

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as a versatile building block in the design of bioactive molecules, particularly in the context of proline derivatives, which are known for their diverse biological functions.

Chemical Structure and Properties

The compound's structure includes a tert-butyldiphenylsilyloxy group attached to the proline backbone. This modification enhances its lipophilicity and stability, making it suitable for various biological applications. The molecular formula is with a molecular weight of approximately 373.6 g/mol .

Research indicates that this compound may influence several biological pathways:

- Inhibition of HIF-1α Activity : Studies have shown that certain proline derivatives can modulate the hypoxia-inducible factor (HIF), a crucial regulator of cellular responses to hypoxia. Specifically, compounds similar to this compound have been found to down-regulate HIF-1α expression under hypoxic conditions, potentially affecting tumor growth and angiogenesis .

- Impact on Cell Cycle Regulation : The compound may also affect the expression of cyclin-dependent kinases (CDKs), which play significant roles in cell cycle progression. Inhibition of CDK6 has been observed with related compounds, suggesting a potential application in cancer therapy .

- Modulation of Protein Interactions : The bulky silyloxy group may influence protein-ligand interactions, enhancing the selectivity and potency of the compound against specific targets within cellular pathways .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Study on HIF-1α Modulation : In vitro assays demonstrated that treatment with this compound significantly reduced HIF-1α levels in HEK-293T cells exposed to hypoxia, highlighting its potential as an anti-cancer agent .

- Cell Cycle Analysis : Further research indicated that compounds derived from proline could alter the expression levels of key proteins involved in cell cycle regulation, providing insights into their therapeutic potential .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSRURYOCDIZEW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468482 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259212-61-8 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。